

Protocol for Assessing 2'-Ribotac-U Engagement with RNase L

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Compound of Interest

Compound Name: 2'-Ribotac-U

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

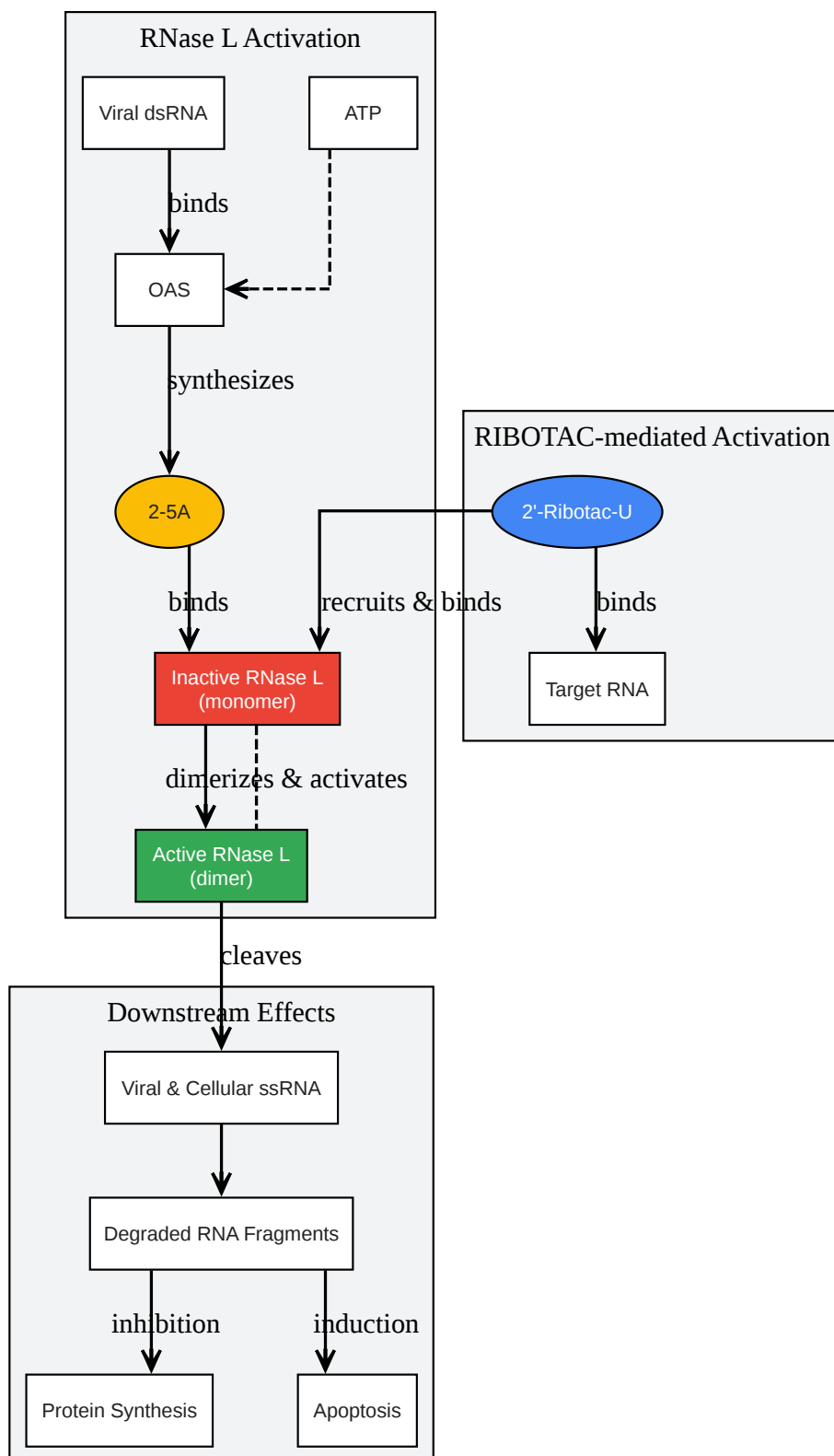
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, activated in response to viral infections. Its activation leads to the degradation of both viral and cellular single-stranded RNA, thereby inhibiting viral replication and inducing apoptosis in infected cells. The activation of RNase L is tightly regulated by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate synthetases (OAS) upon sensing double-stranded RNA.

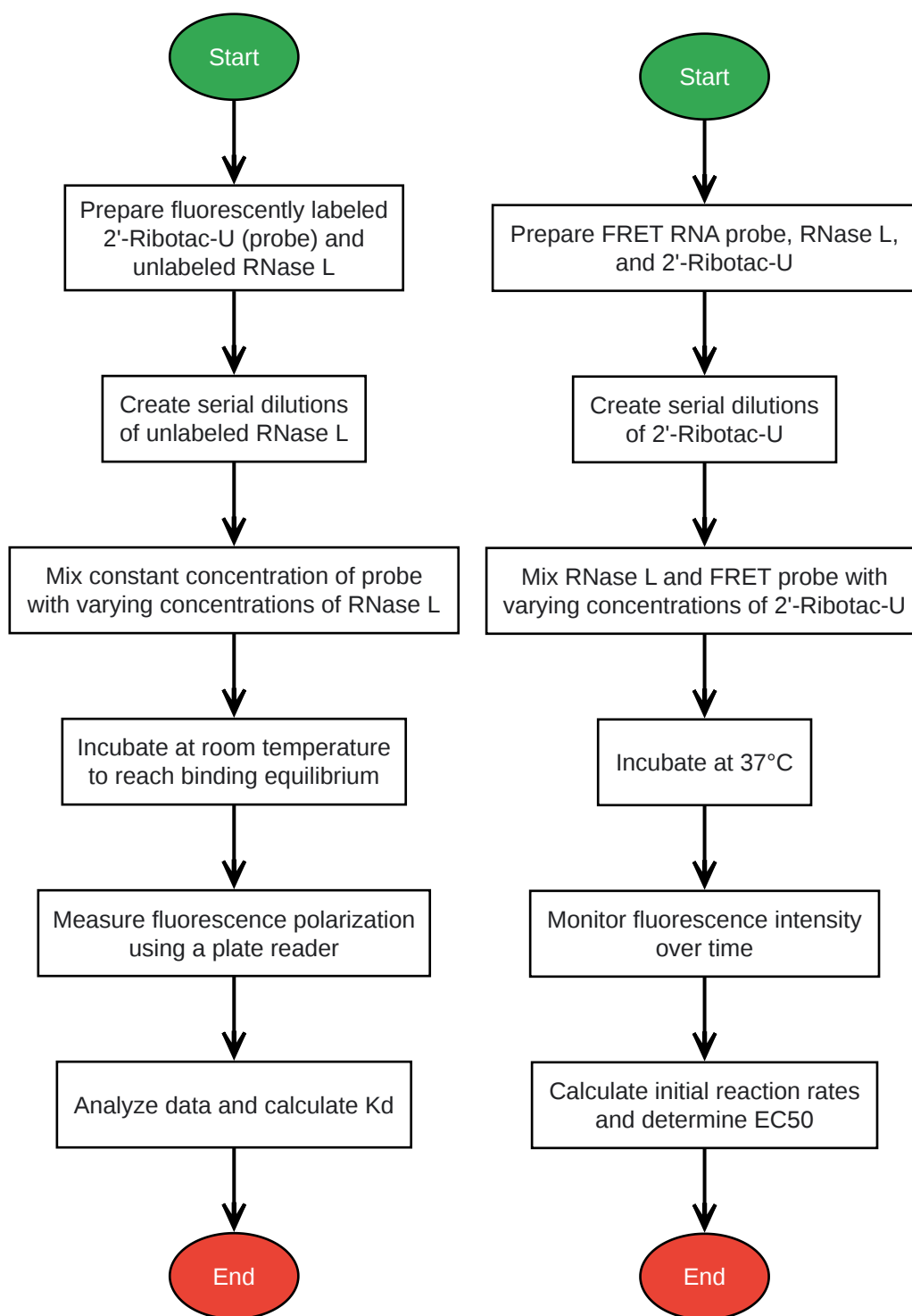
A novel class of molecules, known as Ribonuclease Targeting Chimeras (RIBOTACs), has been developed to harness the catalytic activity of RNase L for therapeutic purposes. These bifunctional molecules consist of a moiety that binds to a specific target RNA and another moiety that recruits and activates RNase L. This targeted recruitment leads to the degradation of the specific RNA, offering a promising strategy for treating various diseases, including viral infections and cancer.

This document provides detailed protocols for assessing the engagement of a putative **2'-Ribotac-U** molecule with RNase L. The described methods will enable researchers to quantify the binding affinity of the molecule to RNase L and to measure its ability to activate the enzyme's ribonuclease activity. The protocols are designed for researchers in drug discovery and development and can be adapted for other RIBOTAC molecules.

RNase L Signaling Pathway

The activation of RNase L is a key event in the interferon-mediated antiviral response. The pathway begins with the recognition of viral double-stranded RNA (dsRNA) by oligoadenylate synthetases (OAS). Upon binding to dsRNA, OAS synthesizes 2',5'-oligoadenylates (2-5A) from ATP. These 2-5A molecules then bind to latent, monomeric RNase L, inducing its dimerization and subsequent activation. Activated RNase L proceeds to cleave single-stranded viral and cellular RNAs, leading to the inhibition of protein synthesis and induction of apoptosis. RIBOTACs hijack this natural mechanism by directly binding to and activating RNase L in proximity to a target RNA.





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